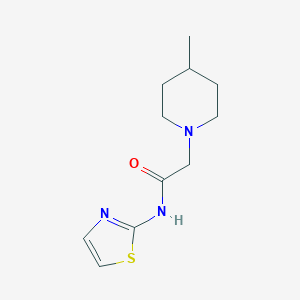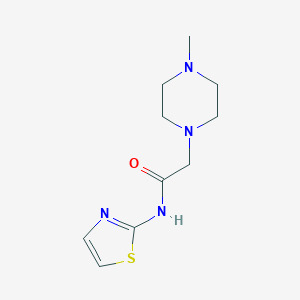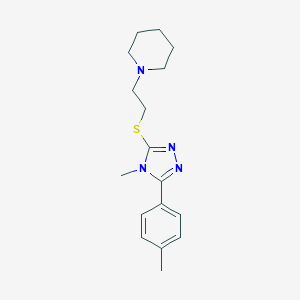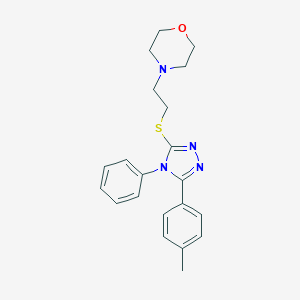
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide, also known as TPSB, is a chemical compound that has been widely used in scientific research. TPSB is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have analgesic effects and reduce pain in animal models.
Advantages and Limitations for Lab Experiments
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. One area of research is the development of new 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide derivatives with improved solubility and efficacy. Another area of research is the identification of new targets for 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide and the elucidation of its mechanism of action. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also shown promise as a potential therapeutic agent for various diseases, and future research will focus on its clinical applications.
Synthesis Methods
The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide involves the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been reported in several scientific publications, and the purity of the compound has been confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been used in scientific research for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been tested in various in vitro and in vivo models, and its efficacy has been demonstrated in several studies. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been used as a tool compound in the development of new drugs and as a probe for studying the mechanism of action of other drugs.
properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-13-6-4-5-7-15-13/h4-9H,1-3H3,(H,15,16) |
InChI Key |
MAZQRAQBFNFFGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
solubility |
4.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)
